Angustidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

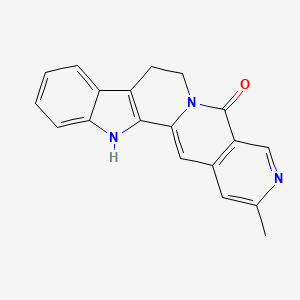

Angustidine is a natural product found in Sarcocephalus latifolius and Cephalanthus natalensis with data available.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Cholinesterase Inhibition

Angustidine has been studied for its inhibitory effects on cholinesterases, enzymes that break down acetylcholine in the body. Research indicates that this compound binds effectively to the active site of acetylcholinesterase, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. The binding involves hydrogen bonding with specific amino acids in the enzyme, enhancing its potential as a therapeutic agent .

Antitumor Activity

Although research on this compound's antitumor effects is limited, it is related to other alkaloids known for their anticancer properties. Studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent . Further exploration into its analogs has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Drug Development

Drug Metabolism Studies

Stable-labeled compounds, including this compound, are essential in pharmacokinetics to understand drug absorption, distribution, metabolism, and excretion. These studies help researchers predict how this compound interacts with biological systems, which is critical for drug formulation and safety assessment . By incorporating isotopically labeled this compound into clinical trials, scientists can monitor its metabolic pathways and optimize dosing regimens.

Personalized Medicine

The application of this compound in personalized medicine is significant. By analyzing how individual patients metabolize this compound, healthcare providers can tailor treatments based on genetic and biochemical profiles. This approach enhances treatment efficacy and minimizes adverse effects .

Biochemical Research

Biomarker Identification

this compound's role in biomarker identification is noteworthy. It can be used as a probe in diagnostic assays to track disease biomarkers with high sensitivity. This capability is vital for early diagnosis and monitoring of diseases such as cancer and metabolic disorders .

Molecular Docking Studies

Research involving molecular docking simulations has provided insights into the interactions between this compound and various biological targets. These studies help elucidate the mechanisms by which this compound exerts its effects at the molecular level, paving the way for further drug development efforts .

Data Table: Summary of this compound Applications

Case Studies

- Cholinesterase Inhibition Study : A study conducted by Liew et al. (2015) utilized molecular docking to demonstrate how this compound interacts with acetylcholinesterase. The findings revealed that specific structural features of this compound contribute to its inhibitory potency against this enzyme, suggesting its utility in treating Alzheimer's disease.

- Antitumor Activity Investigation : Research exploring the cytotoxic effects of this compound analogs showed significant inhibition of cell proliferation in various cancer cell lines, including non-small cell lung cancer and cervical cancer models. These findings warrant further investigation into this compound's potential as an anticancer therapeutic.

- Pharmacokinetic Analysis : A comprehensive pharmacokinetic study highlighted how stable-labeled this compound can be employed to trace metabolic pathways in clinical settings, providing valuable data for optimizing drug formulations and improving patient outcomes.

Propiedades

Número CAS |

40217-50-3 |

|---|---|

Fórmula molecular |

C19H15N3O |

Peso molecular |

301.3 g/mol |

Nombre IUPAC |

18-methyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15(20),16,18-octaen-14-one |

InChI |

InChI=1S/C19H15N3O/c1-11-8-12-9-17-18-14(13-4-2-3-5-16(13)21-18)6-7-22(17)19(23)15(12)10-20-11/h2-5,8-10,21H,6-7H2,1H3 |

Clave InChI |

JCBVEVKMVDYNPQ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=N1)C(=O)N3CCC4=C(C3=C2)NC5=CC=CC=C45 |

SMILES canónico |

CC1=CC2=C(C=N1)C(=O)N3CCC4=C(C3=C2)NC5=CC=CC=C45 |

Key on ui other cas no. |

40217-50-3 |

Sinónimos |

angustidine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.